![molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9](/img/structure/B2928347.png)

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

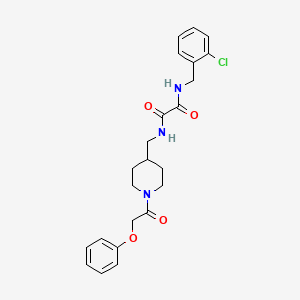

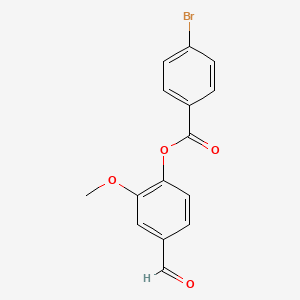

“4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidine compounds . It is a derivative of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . The IUPAC name for this compound is "6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine" .

Molecular Structure Analysis

The molecular formula of this compound is C14H15ClN4 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chlorine atom is attached to the fourth carbon atom of the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine”:

Cancer Research

This compound has been utilized in the discovery and optimization of a series of extracellular signal-regulated kinase (Erks) inhibitors . These inhibitors demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts, which is significant in cancer research .

Antibacterial and Antimycobacterial Activity

Synthesized derivatives of this compound have shown antibacterial activity against strains of both Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Klebsiella pneumoniae) bacteria. Additionally, antimycobacterial activity has been screened against Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant clinical sample, which is crucial in the fight against tuberculosis .

Modulation of ERK2 Signaling Pathway

Research has been conducted on engineering and cytosolic delivery of a native regulatory protein and its variants for modulation of the ERK2 signaling pathway using this compound. This is important for understanding cell signaling and could have implications in various diseases .

Pharmaceutical Development

The compound has been mentioned in patent literature for its potential use in pharmaceuticals. It is described as part of a composition comprising compounds that could be used for therapeutic methods, although specific diseases or conditions are not detailed .

Chemical Synthesis

It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives, which are important in chemical synthesis and could have further applications in drug development .

Wirkmechanismus

Target of Action

Related compounds have been found to inhibit extracellular signal-regulated kinase (erk2) and show potential as protein kinase ck1ε inhibitors .

Mode of Action

It is likely that it interacts with its targets (such as erk2 or protein kinase ck1ε) by binding to the active site, thereby inhibiting the kinase activity and disrupting the signaling pathways .

Result of Action

Related compounds have shown potent and selective inhibition of erk2 and knockdown of phospho-rsk levels in hepg2 cells and tumor xenografts . This suggests that 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine may have similar effects.

Eigenschaften

IUPAC Name |

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXJWAVJGSPREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(N=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)

methanone](/img/structure/B2928283.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)